UKTT15

PARP1 Allosteric Inhibitor DNA Damage Repair

UKTT15 is a first-in-class allosteric PARP1 inhibitor (IC50 2.7 nM) that uniquely induces pro-retention trapping on DNA breaks (PDB 6VKO). Its distinct mechanism—unlike catalytic-site competitors—makes it an essential comparator for next-gen PARP1 modulators. Researchers studying DNA repair dynamics or PARP1 conformational regulation require this well-characterized tool compound. Request a quote today to advance your preclinical or discovery program.

Molecular Formula C25H23N7O4
Molecular Weight 485.5 g/mol
Cat. No. B12381885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUKTT15
Molecular FormulaC25H23N7O4
Molecular Weight485.5 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CN=C(N=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=NC5=C(C=CC=C5N4)C(=O)N
InChIInChI=1S/C25H23N7O4/c1-36-24(35)17-13-27-25(28-14-17)32-11-9-31(10-12-32)23(34)16-7-5-15(6-8-16)22-29-19-4-2-3-18(21(26)33)20(19)30-22/h2-8,13-14H,9-12H2,1H3,(H2,26,33)(H,29,30)
InChIKeyASPUHGRKEUIGTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

UKTT15 for Research Procurement: A Type I Allosteric PARP1 Inhibitor


UKTT15 (compound 6, CAS 2468199-58-6) is a small molecule allosteric inhibitor of Poly (ADP-ribose) polymerase 1 (PARP1) . It belongs to a class of benzimidazole-4-carboxamide derivatives, derived from the scaffold of the clinical PARP inhibitor veliparib [1]. Unlike classical PARP inhibitors that compete with NAD+ at the catalytic site, UKTT15 binds to an allosteric pocket and modulates the enzyme's interaction with DNA, thereby affecting its trapping on DNA breaks [2].

Why UKTT15 is Not Interchangeable with Active-Site PARP1 Inhibitors


Standard clinical PARP1 inhibitors like veliparib, olaparib, and rucaparib function by binding to the enzyme's NAD+ active site. In contrast, UKTT15 is an allosteric modulator that exerts its effect by binding to a distinct regulatory pocket, leading to a unique 'Type I' pro-retention behavior on DNA damage sites [1]. This fundamental difference in the mechanism of action means that simple substitution based on PARP1 target engagement is scientifically invalid. Procurement decisions must account for this distinct pharmacology, as UKTT15's ability to trap PARP1 on DNA is a key differentiator linked to its cellular efficacy, not just its enzymatic inhibition potency [2].

Quantitative Differentiators for UKTT15 Against Key PARP1 Inhibitor Comparators


Differentiation by Allosteric Binding Site and Mode

UKTT15 is a Type I PARP1 inhibitor that binds to an allosteric site and promotes retention of the enzyme on DNA breaks. This contrasts with veliparib, a Type III inhibitor, which binds the active site and promotes release from DNA [1]. Structural data from PDB 6VKO confirms that UKTT15 occupies a unique pocket between the helical domain (HD) and the active site loop (ASL), not contacting the adenosine (A) binding pocket of the active site [2].

PARP1 Allosteric Inhibitor DNA Damage Repair

Comparative PARP1 Enzymatic Inhibition (IC50)

In a direct enzymatic comparison, UKTT15 exhibited potent inhibition of PARP1 with an IC50 of 2.8 nM, which is comparable but slightly less potent than the parent compound veliparib (IC50 = 1.3 nM) in the same assay [1]. A separate study reported a PARP1 IC50 of 2.6 nM for UKTT-15, further validating its high potency [2].

PARP1 IC50 Enzymatic Assay

Differential Impact on PARP1 DNA Binding Affinity and Retention

UKTT15 significantly increases PARP1's retention on DNA breaks, a hallmark of Type I inhibitors. In a DNA competition assay, UKTT15 resulted in 68.0 ± 15.7% of PARP1 remaining bound after 200 seconds. This is in stark contrast to veliparib, which showed only 4.6 ± 5.3% retention, and significantly higher than the pro-retention NAD+ analog EB-47 (63.0 ± 2.0%) [1].

PARP1 Trapping DNA Repair Allostery

Strategic Procurement Scenarios for UKTT15 in PARP1-Focused Research


Investigating Allosteric Regulation of PARP1

Researchers studying the conformational dynamics and allosteric regulation of PARP1 require UKTT15 as a well-characterized Type I tool compound. Its defined binding site (PDB 6VKO) and pro-retention mechanism make it essential for dissecting the structural basis of PARP1 activation and trapping, in contrast to active-site or pro-release inhibitors like veliparib [1].

Evaluating PARP1 Trapping as a Therapeutic Strategy

For studies focused on the therapeutic relevance of PARP1-DNA trapping, UKTT15 is a critical reagent. Its quantifiably strong ability to retain PARP1 on DNA damage (68.0% retention vs. 4.6% for veliparib) makes it a benchmark molecule for assessing the relationship between trapping, DNA repair, and cancer cell cytotoxicity [2].

Comparative Pharmacology in PARP Inhibitor Development

In medicinal chemistry and preclinical development programs for next-generation PARP inhibitors, UKTT15 serves as a key comparator. Its dual profile of high enzymatic potency (IC50 ~2.7 nM) and robust allosteric trapping (Type I) provides a standard for benchmarking new chemical entities designed to modulate PARP1 through non-catalytic site mechanisms [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for UKTT15

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.